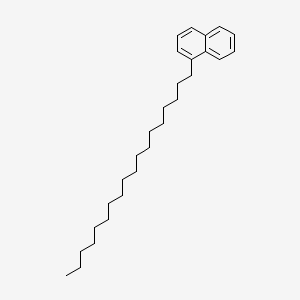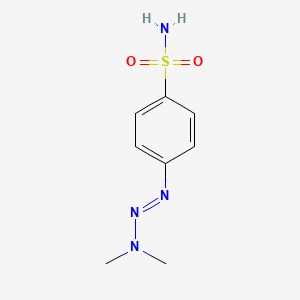
Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- is a chemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228271 It is known for its unique structure, which includes a benzenesulfonamide group and a triazeno group
Métodos De Preparación
The synthesis of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with 3,3-dimethyl-1-triazenoamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified using techniques such as recrystallization or chromatography.
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triazeno group can be replaced by other nucleophiles like halides or alkoxides.
Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its biological activity, including its potential as an antimicrobial and anticancer agent. Studies have shown that it can inhibit the growth of certain bacteria and cancer cells.
Medicine: In the medical field, Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- has been explored for its potential use in chemotherapy. It has shown promise in preclinical studies for the treatment of various cancers, including melanoma and leukemia.
Industry: The compound is also used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an alkylating agent, forming covalent bonds with DNA and proteins. This leads to the disruption of cellular processes, including DNA replication and protein synthesis, ultimately resulting in cell death.
The triazeno group in the compound is responsible for its alkylating activity, while the benzenesulfonamide group enhances its solubility and stability. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer agent.
Comparación Con Compuestos Similares
Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- can be compared with other similar compounds, such as:
Benzenesulfonamide, p-(3-methyl-1-triazeno)-: This compound has a similar structure but with a methyl group instead of a dimethyl group. It exhibits similar chemical reactivity but may have different biological activity and toxicity profiles.
Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)-benzoic acid: This derivative includes a benzoic acid group, which can alter its solubility and reactivity. It has been studied for its potential use in cancer therapy.
This compoundimidazole: This compound contains an imidazole ring, which can enhance its binding affinity to certain biological targets. It has shown promise as an anticancer and antimicrobial agent.
The uniqueness of Benzenesulfonamide, p-(3,3-dimethyl-1-triazeno)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
55469-64-2 |
|---|---|
Fórmula molecular |
C8H12N4O2S |
Peso molecular |
228.27 g/mol |
Nombre IUPAC |
4-(dimethylaminodiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C8H12N4O2S/c1-12(2)11-10-7-3-5-8(6-4-7)15(9,13)14/h3-6H,1-2H3,(H2,9,13,14) |
Clave InChI |
IFQFVDMOGCFZIF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N=NC1=CC=C(C=C1)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


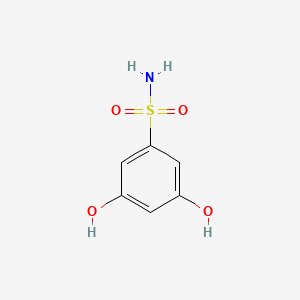
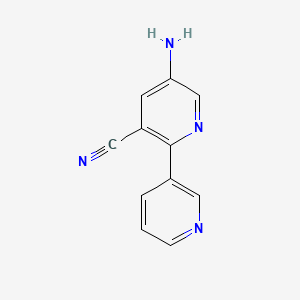


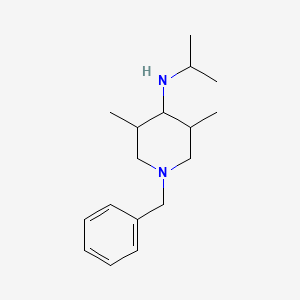
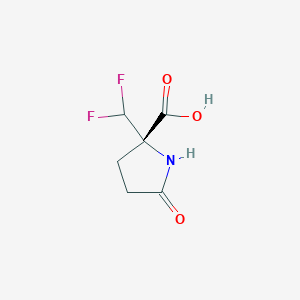
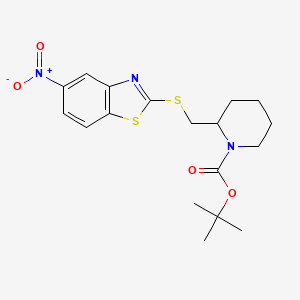
![6-(Methylthio)-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13953908.png)
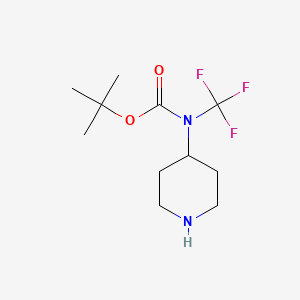

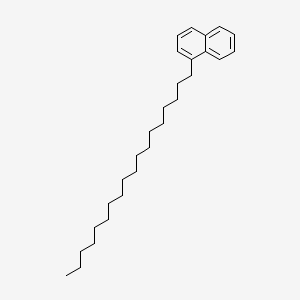
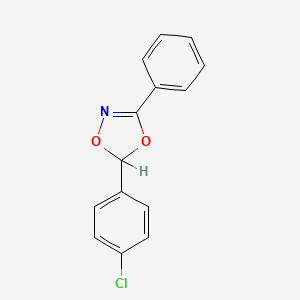
![2-Oxa-6-azatricyclo[3.3.1.1(3,7)]decane, 6-(phenylsulfonyl)-](/img/structure/B13953933.png)
